molecular formula C39H36F5NO14 B12848671 (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12848671
M. Wt: 837.7 g/mol
InChI Key: ZTKJAGNUGZMXKY-JJUASDENSA-N
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Description

The compound (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a highly functionalized carbohydrate derivative. Key structural features include:

  • Fmoc-protected amine: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis for temporary amine protection .
  • Perfluorophenoxy moiety: This electron-deficient aromatic group enhances chemical stability and may influence lipophilicity .
  • Acetylated pyranose core: The tetraacetylated tetrahydro-2H-pyran backbone suggests applications in glycosylation or prodrug strategies, where acetate groups improve solubility during synthesis .

Properties

Molecular Formula

C39H36F5NO14

Molecular Weight

837.7 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxybutanoate

InChI

InChI=1S/C39H36F5NO14/c1-16(46)32(38(51)59-34-30(43)28(41)27(40)29(42)31(34)44)45(39(52)54-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)37-36(57-20(5)50)35(56-19(4)49)33(55-18(3)48)26(58-37)15-53-17(2)47/h6-13,16,25-26,32-33,35-37,46H,14-15H2,1-5H3/t16-,26-,32+,33-,35+,36+,37+/m1/s1

InChI Key

ZTKJAGNUGZMXKY-JJUASDENSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N([C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

Canonical SMILES

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N(C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group transformations. A common synthetic route might include:

    Protection of Hydroxyl Groups: The initial step often involves protecting the hydroxyl groups to prevent unwanted reactions. This can be achieved using acetylation with acetic anhydride in the presence of a base like pyridine.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be constructed via a cyclization reaction, often using acid catalysts such as p-toluenesulfonic acid.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine to introduce the Fmoc protecting group.

    Coupling with the Perfluorophenoxy Butanone: The key step involves coupling the protected intermediate with (2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-ylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Green Chemistry Principles: Using safer solvents and reagents, and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can target the carbonyl groups, using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential in drug development due to its ability to modulate biological pathways. Its structure suggests possible interactions with enzymes and receptors involved in various diseases.

Case Studies:

  • Anticancer Activity : Research has indicated that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines. The fluorenyl moiety enhances the lipophilicity of the compounds, potentially improving their bioavailability.
  • Antiviral Properties : Some studies have explored the use of such compounds in inhibiting viral replication mechanisms. The incorporation of perfluorophenoxy groups may enhance selectivity towards viral enzymes.

Biochemical Research

Due to its complex structure and functional groups, this compound can serve as a valuable tool in biochemical assays and studies.

Applications:

  • Enzyme Inhibition Studies : The compound can be utilized to investigate enzyme kinetics by acting as a substrate or inhibitor in enzymatic reactions.
  • Protein Labeling : The fluorenyl group is often used for fluorescent labeling in protein studies, aiding in tracking protein interactions and localization within cells.

Material Science

The unique properties of this compound can also be harnessed in developing new materials.

Potential Uses:

  • Polymer Synthesis : Its reactive functional groups can be employed in polymer chemistry to create novel materials with specific properties.
  • Nanotechnology : The compound may be used as a building block for nanoscale devices or drug delivery systems due to its ability to form stable complexes with various substrates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective binding to proteins, while the perfluorophenoxy group can enhance interactions with hydrophobic regions of target molecules. The acetoxymethyl groups can undergo hydrolysis to release active intermediates that interact with biological targets.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Substituents

Compound 16 ():
  • Structure : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-(heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
  • Comparison: Shares acetylated pyranose and fluorinated groups (heptadecafluoroundecanamido). Differs in the triazole-linked pyrimidine moiety, which introduces nucleobase-like properties absent in the target compound.
Compound 10a ():
  • Structure: (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
  • Comparison: Simpler fluorinated phenoxy substituent (monofluoro vs. perfluoro). Lacks the Fmoc-protected amino group, reducing steric hindrance and synthetic complexity. Physicochemical Data: Melting point 127–129°C; yield 33% .

Fmoc-Protected Carbohydrate Derivatives

Compound from :
  • Structure: (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)butanoic acid.
  • Comparison: Shares Fmoc protection and acetylated pyranose core. Replaces the perfluorophenoxy group with an acetamido-linked butanoic acid side chain.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-bromobutanoic acid ():
  • Comparison: Simpler Fmoc-methylated amino acid structure without carbohydrate or fluorinated groups. Highlights the versatility of Fmoc in modifying amino acid side chains, a strategy applicable to the target compound’s synthesis .

Biological Activity

The compound (2S,3S,4S,5R,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)((2S,3R)-3-hydroxy-1-oxo-1-(perfluorophenoxy)butan-2-yl)amino)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule notable for its diverse functional groups. This article explores its biological activity, focusing on its pharmacological implications and potential therapeutic applications.

Structural Overview

The structural complexity of this compound includes:

  • Fluorenylmethoxycarbonyl group : This moiety is often used in peptide synthesis and can influence the compound's stability and reactivity.
  • Tetrahydropyran ring : Known for its role in various biological activities due to its ability to mimic sugar structures.
  • Perfluorophenoxy group : This substitution can enhance lipophilicity and bioavailability.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Preliminary studies indicate that it may exhibit:

  • Enzyme Inhibition : The compound may inhibit certain proteases or kinases involved in disease pathways.
  • Antimicrobial Properties : Due to its structural features, it could potentially act against pathogens such as Mycobacterium tuberculosis or Plasmodium falciparum.

Case Studies

  • Inhibition of Falcipain 2 : Related compounds have shown promising results in inhibiting Falcipain 2 with IC50 values indicating effective inhibition without significant cytotoxicity against human cells. For instance, inhibitors based on the fluorenyl structure demonstrated selectivity for Plasmodium falciparum over human cathepsin K .
  • Antitubercular Activity : Fluorenone-based derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing their potential as new antitubercular agents .

Research Findings

A comprehensive analysis of the compound's biological activity reveals several key findings:

  • Selectivity and Potency : Compounds with similar structural motifs have been documented to possess selective inhibitory effects on target enzymes while maintaining low cytotoxicity levels .
Compound Name Target Enzyme/Pathway IC50 (μM) CC50 (μM) Selectivity Ratio
HTS07940Falcipain 2641332.08
HTS08262Falcipain 214.735023.8
Fluorenone DerivativeMycobacterium tuberculosisVariesN/AN/A

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

The compound is classified under Acute Toxicity Category 4 (oral, dermal, and inhalation) per EU-GHS/CLP regulations. Key precautions include:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and EN 166-compliant safety goggles.
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Avoid incompatible materials: strong acids, bases, oxidizing/reducing agents (e.g., to prevent decomposition into toxic fumes) .
  • Store at 2–8°C in airtight, corrosion-resistant containers .

Q. How should researchers address gaps in ecological toxicity data for this compound?

No ecotoxicity data (persistence, bioaccumulation, soil mobility) are available. Mitigation strategies include:

  • Treating waste solutions with activated charcoal before disposal.
  • Conducting pilot biodegradation studies using OECD 301 protocols.
  • Avoiding release into drains or aquatic systems .

Q. What analytical techniques are recommended for preliminary purity assessment?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm (for Fmoc group absorption). Confirm absence of residual solvents (e.g., THF, DMF) via GC-MS. Cross-validate with 1^1H NMR integration for acetyl/proton ratios .

Advanced Research Questions

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., triclinic P1 space group, 123 K data collection) .
  • NMR spectroscopy : Use 19^{19}F NMR to verify perfluorophenoxy group orientation and NOESY for spatial proximity of acetoxymethyl protons .
  • Circular dichroism (CD) : Compare optical activity with stereoisomer standards .

Q. What synthetic strategies improve yield in Fmoc-protected intermediates?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) for coupling steps involving Fmoc-Cl .
  • Protection/deprotection optimization : Use 20% piperidine in DMF for Fmoc removal, monitored by TLC (ninhydrin staining).
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How does the perfluorophenoxy moiety influence biological activity?

  • Electron-withdrawing effects : Enhances metabolic stability by reducing oxidative degradation.
  • Lipophilicity : Increases membrane permeability (logP calculated via HPLC-derived retention times).
  • Target interactions : Perfluorinated groups may engage in hydrophobic pockets of enzymes (e.g., serine hydrolases). Validate via SPR or fluorescence quenching assays .

Q. What computational methods predict reactivity under varying pH conditions?

  • DFT calculations : Model protonation states of the hydroxy and carbonyl groups at pH 3–10 (Gaussian 16, B3LYP/6-31G* basis set).
  • MD simulations : Assess solvation effects and stability of the tetrahedral oxyanion intermediate in aqueous buffers .
  • pKa prediction : Use MarvinSketch or ACD/Labs software to identify labile protons (e.g., 3-hydroxy group, pKa ~12) .

Q. How can researchers resolve contradictions in reaction kinetics data?

  • In situ monitoring : Employ ReactIR to track intermediate formation (e.g., acyloxyoxazolidinone).
  • Isotopic labeling : Use 18^{18}O-labeled water to trace hydrolysis pathways of acetyl groups.
  • Arrhenius analysis : Compare activation energies (Ea) for competing pathways (e.g., epimerization vs. hydrolysis) .

Methodological Notes

  • Structural characterization : Combine HRMS (ESI+, m/z 800–1000 range) with 2D NMR (HSQC, HMBC) for unambiguous assignment of acetoxymethyl and perfluorophenoxy signals .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH, 1 week) with LC-MS monitoring to identify degradation products (e.g., deacetylated derivatives) .
  • Biological assays : Use SPR (Biacore) to measure binding affinity to carbohydrate-processing enzymes (e.g., glycosyltransferases) at 25°C in PBS + 0.005% Tween-20 .

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